molecular formula C10H10F3NO2 B556580 (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 14464-67-6

(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B556580
CAS No.: 14464-67-6
M. Wt: 233.19 g/mol
InChI Key: BURBNIPKSRJAIQ-MRVPVSSYSA-N
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Description

®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique properties and applications in various scientific domains. The presence of the trifluoromethyl group imparts distinct chemical and physical properties to the compound, making it valuable in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-trifluoromethylaniline with propionic acid under specific conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic processes have been developed to produce such compounds efficiently. These processes often utilize NAD(P)H-dependent carbonyl reductases and specific co-substrates to regenerate cofactors, ensuring a continuous and efficient production cycle .

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethyl group can participate in radical trifluoromethylation reactions, which are crucial in pharmaceuticals and agrochemicals .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction pathway. For instance, radical trifluoromethylation often requires specific radical initiators and controlled reaction environments .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Building Block in Drug Synthesis
(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins, facilitating the study of protein-protein interactions and the development of novel therapeutic agents. The trifluoromethyl group enhances the compound's pharmacological properties, making it a candidate for further drug development.

Neurotransmitter Modulation
Research indicates that this compound may modulate neurotransmitter systems, particularly dopamine and glutamate pathways. This modulation has led to investigations into its therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Studies suggest that it may influence pain perception pathways, indicating potential applications in chronic pain management .

Anti-Tumor Properties
Preclinical studies have demonstrated that this compound exhibits anti-tumor properties by inhibiting cancer cell proliferation and migration. These findings warrant further research to evaluate its efficacy and safety for cancer treatment.

Research Applications

Amino Acid Metabolism Studies
The compound is utilized in studies investigating amino acid metabolism and its physiological roles. By incorporating this compound into experimental designs, researchers can gain insights into metabolic pathways and their implications for health and disease.

Ergogenic Supplement Research
As an ergogenic supplement, this compound influences anabolic hormone secretion and enhances mental performance during stress-related tasks. Its role in preventing exercise-induced muscle damage makes it a subject of interest in sports science and nutrition research .

Comparative Studies

To better understand the unique properties of this compound, comparative studies with structurally similar compounds can provide valuable insights:

Compound NameStructural FeaturesUnique Aspects
L-PhenylalanineContains a phenyl group without trifluoromethylNaturally occurring amino acid
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acidEnantiomer of (R)-2-amino derivativeDifferent biological activity due to stereochemistry
4-Trifluoromethyl-L-tyrosineSimilar trifluoromethyl substitution on tyrosineDifferent side chain leading to varied properties

These comparisons highlight the distinct characteristics and potential applications of this compound within pharmacological and biochemical contexts.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, enhancing its biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other amino acids with trifluoromethyl groups, such as ®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid . These compounds share structural similarities but may differ in their specific properties and applications.

Uniqueness: What sets ®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid apart is its specific trifluoromethyl substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity profiles .

Biological Activity

(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as trifluoromethyl phenylalanine, is an amino acid derivative notable for its unique trifluoromethyl group. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological mechanisms, applications, and comparative studies.

1. Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C10H10F3NO2
  • CAS Number : 3832-73-3
  • Molecular Weight : 235.19 g/mol

The trifluoromethyl group (-CF₃) significantly influences the compound's physicochemical properties, enhancing its lipophilicity and altering its binding affinity to biological targets .

The mechanism of action for this compound involves interactions with various molecular targets:

  • Binding Affinity : The presence of the trifluoromethyl group enhances the compound's binding affinity to neurotransmitter receptors, particularly those involved in serotonin uptake inhibition .
  • Enzyme Interaction : It has been shown to affect enzyme activities, including those related to reverse transcriptase inhibition, which is crucial in antiviral drug development .

3.1 Antimicrobial and Antiviral Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens:

  • Antichlamydial Activity : Compounds containing the trifluoromethyl group demonstrated selective activity against Chlamydia species, showcasing potential as new therapeutic agents .
  • Inhibition Studies : In vitro assays revealed that derivatives with the -CF₃ group exhibited enhanced potency compared to non-fluorinated analogs, with significant reductions in pathogen viability observed at lower concentrations .

3.2 Cytotoxicity Assessment

Cytotoxicity studies have been conducted to evaluate the safety profile of this compound:

CompoundCell LineIC₅₀ (µM)
Trifluoromethyl PhenylalanineMDA-MB-231 (Breast Cancer)>100
Trifluoromethyl PhenylalaninePC3 (Prostate Cancer)>100

These findings indicate low cytotoxicity against normal cell lines, suggesting a favorable safety profile for potential therapeutic applications .

4. Comparative Studies

Comparative analyses have been performed with similar compounds to assess unique biological activities:

Compound NameStructureBiological Activity
(R)-2-Amino-3-(4-trifluoromethylphenyl)propanoic acidStructureEnhanced serotonin uptake inhibition
(R)-2-Amino-3-(2-trifluoromethylphenyl)propanoic acidStructureModerate antibacterial properties

The distinct substitution pattern of this compound contributes to its unique pharmacological profile, setting it apart from other amino acids and derivatives .

5.1 Drug Development Applications

The trifluoromethyl group has been extensively studied for its role in drug development:

  • A review of FDA-approved drugs containing the trifluoromethyl group highlighted its importance in enhancing drug efficacy and stability over the past two decades .
  • Specific case studies demonstrated that modifications with this group resulted in improved pharmacokinetic properties and target specificity.

5.2 Synthesis and Evaluation

Research has focused on synthesizing new derivatives based on this compound:

  • Synthetic routes often involve the reaction of 3-trifluoromethylaniline with propionic acid under controlled conditions, yielding various biologically active compounds .
  • Biological evaluations consistently show that these derivatives maintain or enhance the original compound's activity.

Properties

IUPAC Name

(2R)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURBNIPKSRJAIQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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